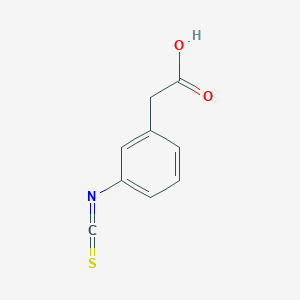![molecular formula C21H30O5S2 B15293675 a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is a complex organic compound characterized by the presence of multiple functional groups, including tetrahydropyran, dithiane, and methanol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol typically involves multiple steps. One common approach is the protection of phenolic hydroxyl groups with tetrahydropyranyl groups, followed by the formation of the dithiane ring and subsequent introduction of the methanol group. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol involves its interaction with various molecular targets. The compound’s functional groups can engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-methanol: Shares the tetrahydropyran moiety but lacks the dithiane and methanol groups.
Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Phenolic compounds: Compounds with phenolic hydroxyl groups but without the tetrahydropyran protection.
Uniqueness
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tetrahydropyran and dithiane rings, along with the methanol group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H30O5S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[3,4-bis(oxan-2-yloxy)phenyl]-(1,3-dithian-2-yl)methanol |
InChI |
InChI=1S/C21H30O5S2/c22-20(21-27-12-5-13-28-21)15-8-9-16(25-18-6-1-3-10-23-18)17(14-15)26-19-7-2-4-11-24-19/h8-9,14,18-22H,1-7,10-13H2 |
InChI Key |
IIMWSXFGPIHVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=C(C=C2)C(C3SCCCS3)O)OC4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


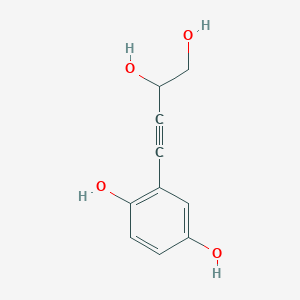
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
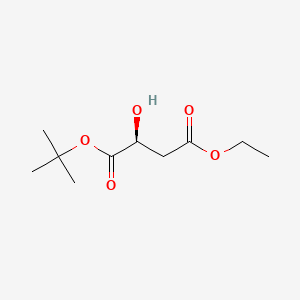

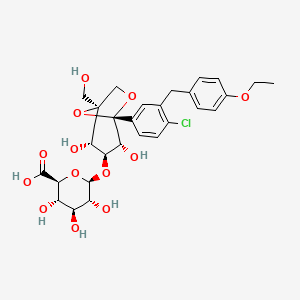
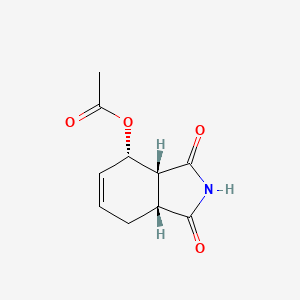
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)


